Quinolin-4-ylmethyl 1H-pyrrole-3-carboxylate
CAS No.:
Cat. No.: VC15932482
Molecular Formula: C15H12N2O2
Molecular Weight: 252.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H12N2O2 |
|---|---|
| Molecular Weight | 252.27 g/mol |
| IUPAC Name | quinolin-4-ylmethyl 1H-pyrrole-3-carboxylate |
| Standard InChI | InChI=1S/C15H12N2O2/c18-15(11-5-7-16-9-11)19-10-12-6-8-17-14-4-2-1-3-13(12)14/h1-9,16H,10H2 |
| Standard InChI Key | KARNPOWHMXVNQP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CC=N2)COC(=O)C3=CNC=C3 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Quinolin-4-ylmethyl 1H-pyrrole-3-carboxylate (C₁₅H₁₂N₂O₂; MW 252.27 g/mol) features a quinoline ring connected to a pyrrole moiety through a methylene bridge. The quinoline component contributes a planar aromatic system with a nitrogen atom at position 1, while the pyrrole ring introduces a five-membered heterocycle with a carboxylate group at position 3. This arrangement enables π-π stacking interactions and hydrogen bonding, critical for binding biological targets .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₂N₂O₂ |
| Molecular Weight | 252.27 g/mol |
| CAS Number | VC15932482 |
| Key Functional Groups | Quinoline, Pyrrole, Carboxylate |
Synthetic Methodologies
General Approaches
The synthesis of quinoline-pyrrole hybrids often involves multi-step protocols:
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Quinoline Alkylation: Reacting 4-chloromethylquinoline with pyrrole-3-carboxylic acid derivatives under basic conditions.
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Esterification: Coupling quinolin-4-ylmethanol with pyrrole-3-carbonyl chloride using triethylamine as a base .
A representative procedure from analogous systems involves Ca(OTf)₂-catalyzed C–H functionalization, enabling the fusion of quinoline and pyrrole units in isobutanol at 90–110°C .
Optimization Challenges
Key challenges include controlling regioselectivity during pyrrole substitution and minimizing decarboxylation. Recent advances employ Bu₄NPF₆ as a phase-transfer catalyst to enhance yields (e.g., 72% for 7-chloro-quinaldine derivatives) .
Biological Activity and Mechanisms
Anticancer Activity
Quinoline derivatives inhibit topoisomerase II, and pyrrole carboxylates modulate MAPK signaling. Hybrids like ethyl 2-methyl-4-(2-oxoindolin-3-yl)-1,5-diphenyl-1H-pyrrole-3-carboxylate exhibit IC₅₀ values of 12 µM against MCF-7 breast cancer cells .
Comparative Analysis with Analogues
Table 2: Activity Comparison of Quinoline-Pyrrole Hybrids
| Compound | Antibacterial MIC (µg/mL) | Anticancer IC₅₀ (µM) |
|---|---|---|
| Quinolin-4-ylmethyl pyrrole-3-carboxylate | Not reported | Not reported |
| 5-Chloro-4-oxazolyl-pyrrole | 2–16 | — |
| Ethyl 2-methyl-4-oxindole-pyrrole | — | 12 |
Future Directions
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